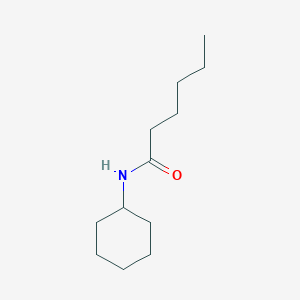

Hexanamide, N-cyclohexyl

Description

Overview of Amide Chemistry in Research

The amide bond is a cornerstone of organic chemistry and biochemistry, most notably forming the backbone of peptides and proteins. researchgate.netlibretexts.org In the pharmaceutical industry, the synthesis of amides is one of the most frequently employed chemical reactions, with approximately a quarter of all commercial drugs containing at least one amide functional group. rsc.orgmdpi.com

Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by a nitrogen-containing group. numberanalytics.com They are generally stable compounds but can undergo reactions such as hydrolysis to yield carboxylic acids and amines, or reduction to form amines. libretexts.orgnumberanalytics.com The reactivity of amides can be influenced by the substituents attached to the nitrogen atom. fiveable.me

The formation of amides is a focal point of extensive research, with numerous methods developed for their synthesis. researchgate.net Common approaches involve the reaction of a carboxylic acid derivative, such as an acid chloride or anhydride, with an amine. libretexts.org Direct condensation of a carboxylic acid and an amine is also possible, often facilitated by coupling agents. ucl.ac.uk Ongoing research aims to develop greener and more efficient catalytic methods for amide bond formation. rsc.orgucl.ac.uk

Significance of N-Substituted Hexanamides in Chemical Sciences

N-substituted amides, including N-substituted hexanamides, are a diverse class of compounds with wide-ranging applications in organic synthesis and medicinal chemistry. fiveable.me The ability to modify the substituent on the nitrogen atom allows for the precise tuning of a molecule's physical and chemical properties, such as solubility, reactivity, and biological activity. fiveable.me

In the realm of medicinal chemistry, N-substituted amides are integral components of many therapeutic agents. researchgate.net The specific nature of the N-substituent can significantly influence a compound's pharmacological profile. For instance, complex N-substituted hexanamides have been investigated for their potential as enzyme inhibitors in the treatment of diseases like cancer and inflammatory conditions. ontosight.aiontosight.aiontosight.ai

Furthermore, N-substituted amides serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. fiveable.me Their chemical transformations are a key aspect of their utility in synthetic organic chemistry. fiveable.me

Research Trajectories of Hexanamide (B146200), N-Cyclohexyl and Related Analogues

Research involving Hexanamide, N-cyclohexyl and its analogues has explored various avenues, primarily centered on its synthesis and potential applications as a chemical intermediate and functional material. smolecule.com

Synthesis: The synthesis of this compound can be achieved through several established methods of amidation. One common approach is the reaction of hexanoyl chloride with cyclohexylamine (B46788). smolecule.comevitachem.com Another method involves the direct reaction of hexanoic acid and cyclohexylamine, which may require heat or the use of coupling agents to proceed efficiently. smolecule.comevitachem.com

Potential Applications: The unique structure of this compound, with its combination of a flexible hexyl chain and a bulky cyclohexyl group, suggests its potential utility in several areas:

Chemical Intermediate: It can serve as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. smolecule.com

Material Science: Its properties may lend themselves to applications as plasticizers in polymer formulations and as additives in lubricants. smolecule.com

Related Analogues: The study of related N-substituted hexanamide analogues is a significant area of research. By varying the substituents on the hexanamide backbone, researchers can explore a wide range of chemical space and potential biological activities. For example, complex hexanamide derivatives containing additional functional groups like oxadiazole rings and hydroxyl groups have been synthesized and investigated for their potential as therapeutic agents. ontosight.aiontosight.ai The core hexanamide structure provides a scaffold that can be elaborated upon to create novel compounds with specific desired properties. ontosight.ai

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C12H23NO | smolecule.com | |

| Molecular Weight | 197.32 | g/mol | chemeo.com |

| Melting Point | ~101 | °C | smolecule.com |

| Boiling Point | ~255 | °C | smolecule.com |

| logPoct/wat (Octanol/Water Partition Coefficient) | 3.016 | chemeo.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hexanoic acid |

| Cyclohexylamine |

| Hexanoyl chloride |

| (3R)-6-cyclohexyl-N-hydroxy-3-[3-(1-pyrrolidinylmethyl)-1,2,4-oxadiazol-5-yl]hexanamide |

| 6-cyclohexyl-N-hydroxy-3-(3-(((methylsulfonyl)amino)methyl)-1,2,4-oxadiazol-5-yl)hexanamide |

Structure

3D Structure

Properties

CAS No. |

10264-27-4 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

N-cyclohexylhexanamide |

InChI |

InChI=1S/C12H23NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h11H,2-10H2,1H3,(H,13,14) |

InChI Key |

BSUQYCXDASMZBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Classical Synthesis Routes

Classical methods for forming the amide bond in Hexanamide (B146200), N-cyclohexyl primarily involve the reaction of a carboxylic acid derivative with cyclohexylamine (B46788). These methods are well-established in organic chemistry for their reliability and efficiency.

The most direct and common approach to synthesizing N-cyclohexylhexanamide is through the acylation of cyclohexylamine with a derivative of hexanoic acid.

A prevalent and efficient method for the synthesis of N-cyclohexylhexanamide involves the reaction of hexanoyl chloride with cyclohexylamine. smolecule.com This reaction is a classic example of nucleophilic acyl substitution. The carboxylic acid, hexanoic acid, is first converted into the more reactive hexanoyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.com The resulting acid chloride is then treated with cyclohexylamine. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of hexanoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

Interactive Data Table: Reaction Conditions for the Synthesis of N-cyclohexylhexanamide

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Hexanoyl chloride | Cyclohexylamine | Triethylamine | Dichloromethane | 0 to RT | >95 | Generic |

| Hexanoic acid | Cyclohexylamine | DCC | Dichloromethane | 0 to RT | ~90 | Generic |

| Ethyl hexanoate | Cyclohexylamine | Lipase (B570770) | Hexane | 40-60 | Variable | sci-hub.se |

| Hexanoyl azide (B81097) | Cyclohexane (B81311) | UV Light (Direct) | Cyclohexane | Ambient | 3 | cdnsciencepub.comcdnsciencepub.com |

| Hexanoyl azide | Cyclohexane | Acetophenone (sensitizer), UV Light (>300 nm) | Cyclohexane | 5 | 0 (Hexanamide is formed instead) | cdnsciencepub.com |

Ester aminolysis is another pathway to N-cyclohexylhexanamide, which involves the reaction of a hexanoic acid ester, such as ethyl hexanoate, with cyclohexylamine. This reaction is generally slower than the acid chloride method and often requires a catalyst or harsher reaction conditions to proceed efficiently. The process involves the nucleophilic attack of cyclohexylamine on the carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide).

The use of biocatalysts, such as lipases, has been explored for the aminolysis of esters. sci-hub.se For instance, the aminolysis of methyl 3-phenylpropionate (B1229125) with cyclohexylamine has been shown to be efficient with the addition of molecular sieves. sci-hub.se Enzymes like Candida antarctica lipase B (CAL-B) have been successfully used in the aminolysis of various esters with cyclohexylamine. sci-hub.se In some cases, organocatalysts like 6-halo-2-pyridones have been found to catalyze ester aminolysis effectively, even with less reactive methyl and benzyl (B1604629) esters. researchgate.net

Acyl Azide Photolysis Reactions

A more specialized route to amides involves the photolysis of acyl azides, which proceeds through the Curtius rearrangement. rsc.orgwikipedia.org This reaction can be initiated by either heat or light and involves the decomposition of an acyl azide to an isocyanate, which can then be trapped by an amine. wikipedia.orgresearchgate.net

The direct photolysis of hexanoyl azide in a solvent like cyclohexane can lead to the formation of N-cyclohexylhexanamide. cdnsciencepub.comcdnsciencepub.com Upon irradiation with UV light, the acyl azide can undergo cleavage of the weak N-N bond to form a highly reactive acyl nitrene intermediate and nitrogen gas. wikipedia.orglscollege.ac.in This nitrene is in a singlet state and can undergo several reactions. cdnsciencepub.com One pathway is the Curtius rearrangement, where the alkyl group migrates to the nitrogen atom to form an isocyanate. This isocyanate can then react with the cyclohexane solvent, although this is not the primary pathway for N-cyclohexylhexanamide formation in this specific context.

A more direct route to N-cyclohexylhexanamide during the photolysis of hexanoyl azide in cyclohexane involves the insertion of the singlet acyl nitrene into a C-H bond of the cyclohexane solvent. wikipedia.org However, studies have shown that this reaction is not very efficient, with N-cyclohexylhexanamide being a minor product with a yield of only 3%. cdnsciencepub.comcdnsciencepub.com The major products are lactams, such as 6-methyl-2-piperidone (13% yield) and 5-ethyl-2-pyrrolidone (8% yield), which result from intramolecular C-H insertion reactions of the acyl nitrene. cdnsciencepub.comcdnsciencepub.com The formation of isocyanate is also observed during direct irradiation. cdnsciencepub.com

The general mechanism for the photo-induced Curtius rearrangement is complex and can proceed through a concerted or stepwise mechanism involving a nitrene intermediate. rsc.orgcdnsciencepub.com Theoretical studies suggest that the reaction is initiated by the elimination of N₂ to form a nitrene intermediate in an excited state. rsc.org

The outcome of the photolysis of hexanoyl azide can be dramatically altered by using a photosensitizer. cdnsciencepub.com When the photolysis of hexanoyl azide in cyclohexane is carried out in the presence of a triplet photosensitizer like acetophenone, the reaction products are strikingly different from those of direct photolysis. cdnsciencepub.com

In a photosensitized decomposition, the excited triplet state of the photosensitizer transfers its energy to the acyl azide, leading to the formation of a triplet acyl nitrene. cdnsciencepub.com This triplet nitrene has different reactivity compared to the singlet nitrene formed during direct photolysis. Instead of undergoing intramolecular insertion to form lactams, the triplet nitrene selectively abstracts hydrogen from the solvent (cyclohexane). cdnsciencepub.com This leads to the formation of hexanamide in a high yield (78%), along with cyclohexene (B86901) (11%) and dicyclohexyl (11%). cdnsciencepub.comcdnsciencepub.com Notably, no N-cyclohexylhexanamide or lactams are formed in this photosensitized reaction. cdnsciencepub.comcdnsciencepub.com This indicates that the triplet nitrene does not insert into the C-H bonds of cyclohexane to form the N-cyclohexyl amide, nor does it undergo the intramolecular cyclization that is characteristic of the singlet nitrene. cdnsciencepub.com

Advanced Synthetic Strategies

Advanced synthetic strategies for forming the amide bond in molecules like Hexanamide, N-cyclohexyl focus on improving efficiency, atom economy, and control over the reaction process. These methods move beyond traditional condensation reactions, offering novel routes that can be more sustainable and versatile.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.netfrontiersin.org This approach is celebrated for its high atom economy and ability to rapidly generate complex molecules. frontiersin.orgmdpi.com

The Ugi four-component condensation (U-4CC) is a prominent MCR that produces α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid. A subsequent intramolecular rearrangement, known as the Mumm rearrangement, yields the final stable bis-amide product. wikipedia.org For the synthesis of N-cyclohexylhexanamide, a Ugi reaction could theoretically be employed, as shown in the table below.

Table 1: Hypothetical Ugi Reaction Components for N-cyclohexylhexanamide Synthesis

| Component Type | Specific Reactant | Role in Reaction |

| Amine | Cyclohexylamine | Provides the N-cyclohexyl group |

| Aldehyde | Formaldehyde (or other simple aldehyde) | Forms the initial imine |

| Carboxylic Acid | Hexanoic Acid | Acylates the intermediate |

| Isocyanide | A suitable isocyanide (e.g., tert-Butyl isocyanide) | Acts as the carbon linchpin |

A significant variation of the Ugi reaction is the Ugi-Smiles reaction, where the carboxylic acid component is replaced by a phenol, typically an electron-deficient one like nitrophenol. organic-chemistry.orgnih.govensta-paris.fr This modification leads to the formation of N-arylated amide products through a Smiles rearrangement instead of the Mumm rearrangement. organic-chemistry.orgensta-paris.fr While powerful for creating N-aryl bonds, the classic Ugi-Smiles reaction is not directly applicable to the synthesis of N-alkyl amides like N-cyclohexylhexanamide. However, the principles of MCRs highlight a field of chemistry focused on innovative and efficient bond-forming strategies that could be adapted for such targets. beilstein-journals.org

Catalytic hydrogenation is a powerful reduction method, though it is more commonly associated with the conversion of amides into amines, where the carbonyl group is fully reduced to a methylene (B1212753) group (CH₂). u-tokyo.ac.jp This process typically requires harsh conditions, including high pressures of hydrogen gas and high temperatures, and is facilitated by metal catalysts. u-tokyo.ac.jp The reaction involves the addition of hydrogen across the C=O bond, ultimately leading to the cleavage of the C-O bond and formation of water as the sole stoichiometric byproduct, making it an atom-economical process. u-tokyo.ac.jp

The reverse reaction, the direct synthesis of amides via catalytic hydrogenation pathways, is not a standard transformation. However, related catalytic processes like the hydroaminocarbonylation of alkenes, which combines an alkene, an amine, and carbon monoxide, offer a direct, 100% atom-economical route to amides. nih.gov This type of reaction represents a modern alternative to traditional amide synthesis, avoiding the use of pre-activated carboxylic acids and coupling agents. nih.gov

The reduction of amides to amines via catalytic hydrogenation relies heavily on transition metal catalysts. acs.org Due to the high stability of the amide bond, potent catalyst systems are required. u-tokyo.ac.jp Bimetallic catalysts, particularly those combining metals from groups 8-10 with metals from group 6 or 7, have shown exceptional activity. u-tokyo.ac.jp For instance, rhodium-molybdenum (Rh/Mo) and rhodium-rhenium (Rh/Re) systems have proven effective for the hydrogenation of various amides under high pressure. u-tokyo.ac.jp

Cobalt-based catalysts have also been developed for related carbonylative couplings to produce amides. nih.gov For example, an inexpensive cobalt carbonyl complex, promoted by light, can catalyze the hydroaminocarbonylation of alkenes under mild conditions and low pressure. nih.gov Other metals like ruthenium and palladium are also widely used in hydrogenation reactions. nih.govtcichemicals.com Ruthenium complexes can reduce esters to alcohols, and palladium on carbon (Pd/C) is a common heterogeneous catalyst for the hydrogenation of various functional groups. tcichemicals.com

Table 2: Examples of Transition Metal Catalysts in Amide Reduction and Related Syntheses

| Catalyst System | Reaction Type | Substrates | Conditions | Reference |

| Rh/Mo Bimetallic | Amide Hydrogenation | Primary Amides | 100 atm H₂, 160°C | u-tokyo.ac.jp |

| Cobalt Carbonyl | Alkene Hydroaminocarbonylation | Alkenes, Amines, CO | Low Pressure, Light | nih.gov |

| Ruthenium Complexes | Ester/Amide Hydrogenation | Esters, Amides | Varies | tcichemicals.com |

| Pd₃Au₁/CNT | Dehydrogenation/Hydrogenation | N- and O-containing compounds | Varies | nih.gov |

The success of a catalytic hydrogenation reaction is highly dependent on the choice of catalyst and the specific reaction conditions. Therefore, catalyst screening and optimization are critical steps in developing an efficient synthetic process. helgroup.com Screening involves testing a library of different catalysts, including various metals, ligands, and supports, to identify the most active and selective candidate for a particular transformation. nih.gov

Modern catalyst screening can be performed in high-throughput formats using automated platforms that accommodate multiple parallel reactors, such as well-plates or vial arrays. helgroup.com These systems allow for the rapid evaluation of numerous catalysts under identical or varied conditions of temperature, pressure, and solvent. helgroup.com For example, platforms like the CAT 24 or DigiCAT 96 enable researchers to run dozens of experiments simultaneously, accelerating the discovery of optimal catalysts. helgroup.com

Once a lead catalyst is identified, the process is further optimized by systematically varying parameters like hydrogen pressure, temperature, reaction time, and catalyst loading. This optimization aims to maximize the yield and selectivity of the desired product while minimizing reaction time and energy consumption. For the hydrogenation of an N-substituted amide, screening would focus on finding a catalyst that efficiently reduces the carbonyl without causing undesired side reactions, such as the hydrogenation of aromatic rings if present in the molecule. u-tokyo.ac.jp

Table 3: Conceptual Catalyst Screening for Amide Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) |

| Rh | Carbon | 150 | 80 | 75 | 90 |

| Rh | Alumina | 150 | 80 | 65 | 88 |

| Ru | Carbon | 150 | 80 | 50 | 95 |

| Pd | Carbon | 150 | 80 | 30 | 70 |

| Rh/Mo | None | 160 | 100 | 95 | 98 |

Microfluidic reactors, or "lab-on-a-chip" systems, offer a transformative approach to chemical synthesis by conducting reactions in channels with micrometer dimensions. researchgate.netmdpi.com These systems provide significant advantages over traditional batch reactors, including superior mass and heat transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govnih.gov

The high surface-area-to-volume ratio in microreactors dramatically improves the rate of heat exchange, allowing for better temperature control and preventing the formation of hot spots that can lead to side products. nih.gov Similarly, rapid diffusion of reactants within the small channels enhances mixing and reaction rates. mdpi.com For amide synthesis, a microfluidic setup could involve flowing streams of an activated carboxylic acid (or acid chloride) and cyclohexylamine together, leading to rapid and controlled formation of N-cyclohexylhexanamide. This approach can significantly reduce reaction times and reagent consumption while potentially increasing product yield and purity. nih.govlboro.ac.uk

Table 4: Comparison of Batch vs. Microfluidic Synthesis

| Parameter | Traditional Batch Reactor | Microfluidic Reactor |

| Reaction Volume | Milliliters to Liters | Nanoliters to Microliters |

| Heat Transfer | Slow, inefficient | Fast, highly efficient |

| Mass Transfer | Diffusion-limited, slow | Fast, enhanced mixing |

| Reaction Time | Minutes to hours | Seconds to minutes |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Process Control | Moderate | Precise and automated |

| Scalability | Difficult, requires re-optimization | Numbering-up (parallel reactors) |

Catalytic Hydrogenation of Amides

Stereoselective Synthesis and Chiral Analogues

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms in a molecule, which is crucial for applications in pharmaceuticals and materials science where specific stereoisomers often exhibit desired activities. ub.edunih.gov While N-cyclohexylhexanamide itself is an achiral molecule, chiral analogues can be synthesized by introducing stereocenters into either the cyclohexylamine or the hexanoic acid portion of the molecule. mdpi.comnih.gov

The synthesis of such chiral analogues requires stereoselective methods. researchgate.net This can be achieved in several ways:

Chiral Starting Materials: Using an enantiomerically pure starting material, such as a chiral derivative of cyclohexylamine or a chiral substituted hexanoic acid, will directly lead to a chiral product. beilstein-journals.org

Chiral Catalysts: Asymmetric catalysis employs a chiral catalyst to guide the reaction towards the formation of one enantiomer over the other. nih.gov For instance, an asymmetric hydrogenation or a multicomponent reaction catalyzed by a chiral complex could establish the desired stereochemistry. rsc.orgrsc.org

Chiral Auxiliaries: A temporary chiral group can be attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.

A stereodivergent Ugi reaction, for example, has been developed to access different diastereoisomers of peptide analogues by simply changing the reaction temperature, demonstrating a high level of control over the formation of both central and axial chirality. rsc.org Such advanced strategies could be adapted to create a library of chiral analogues of N-cyclohexylhexanamide for various research applications. cas.cn

Table 5: Potential Chiral Analogues of N-cyclohexylhexanamide

| Name of Analogue | Chiral Component | Potential Synthetic Route |

| N-((1R,2R)-2-Methylcyclohexyl)hexanamide | (1R,2R)-2-Methylcyclohexylamine | Amidation with hexanoyl chloride |

| (R)-N-Cyclohexyl-2-phenylhexanamide | (R)-2-Phenylhexanoic acid | Amidation with cyclohexylamine using a coupling agent |

| Atropisomeric N-(2,6-dimethylphenyl)hexanamide | 2,6-Dimethylaniline (leading to axial chirality) | Stereoselective Ugi reaction |

Synthesis of Chiral Hexanamide Derivatives

The synthesis of chiral hexanamide derivatives, and by extension N-cyclohexylhexanamide, can be effectively achieved through the use of chiral auxiliaries. These auxiliaries are stereogenic groups that are temporarily incorporated into the structure of the reactants to control the stereochemical course of the synthesis. wikipedia.org

A well-established chiral auxiliary is pseudoephedrine, which can be reacted with a carboxylic acid or its derivative to form a chiral amide. wikipedia.orgharvard.edu For the synthesis of a chiral derivative of N-cyclohexylhexanamide, one could envision a pathway starting with the acylation of a chiral cyclohexylamine derivative with hexanoyl chloride, or the reaction of a chiral hexanoic acid derivative with cyclohexylamine.

A more demonstrated approach involves the use of pseudoephedrine as a chiral auxiliary attached to the nitrogen atom of an amide. For example, in the context of α,β-unsaturated amides, (S,S)-(+)-pseudoephedrine has been used to direct the diastereoselective conjugate addition of nucleophiles. nih.gov The coordination of a lithium alkoxide, formed from the pseudoephedrine auxiliary and a lithium amide nucleophile, is believed to direct the addition of the nucleophile to one face of the double bond. nih.gov

Another versatile class of chiral auxiliaries is the oxazolidinones. sigmaaldrich.com These can be acylated with hexanoyl chloride to form an N-acyl oxazolidinone. The chiral environment provided by the oxazolidinone can then direct subsequent reactions, such as alkylations or aldol (B89426) additions at the α-carbon of the hexanoyl group, with high diastereoselectivity. Following the desired transformation, the auxiliary can be cleaved under mild conditions to yield the chiral carboxylic acid derivative, which can then be converted to N-cyclohexylhexanamide. sigmaaldrich.comresearchgate.net

The following table illustrates the diastereoselectivity achieved in the alkylation of an N-acyloxazolidinone, a reaction type that could be employed in the synthesis of a chiral hexanoic acid precursor.

| Electrophile (R-X) | Product Diastereomeric Ratio (dr) |

| Benzyl bromide | >99:1 |

| Allyl iodide | 97:3 |

| Propargyl bromide | 98:2 |

| Ethyl iodoacetate | 95:5 |

This data is representative of the high diastereoselectivity achievable with oxazolidinone auxiliaries in alkylation reactions and is sourced from general findings in asymmetric synthesis.

Similarly, chiral-auxiliary-controlled diastereoselective dehydrogenative coupling reactions have been reported for amides. thieme-connect.comthieme-connect.com These reactions utilize an oxidant to couple an amide with another molecule, where the chiral auxiliary on the amide directs the stereochemistry of the newly formed bond. thieme-connect.comthieme-connect.com Such a strategy could be adapted to introduce chirality into a hexanamide framework.

The table below provides examples of diastereomeric ratios achieved in the cross-dehydrogenative coupling of amides bearing a chiral auxiliary with diarylmethanes.

| Diaryl-methane Substituent | Diastereomeric Ratio (dr) |

| 4-Methyl | 91:9 |

| 3-Methyl | 92:8 |

| 2-Methyl | 90:10 |

| 4-Methoxy | 93:7 |

This data is based on reported diastereoselective cross-dehydrogenative coupling reactions and illustrates the level of stereocontrol possible with this methodology. thieme-connect.com

Structural Elucidation and Molecular Architecture Research

Advanced Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are fundamental in elucidating the structure of Hexanamide (B146200), N-cyclohexyl and tracking its formation in chemical reactions. Techniques such as NMR, FTIR, and MS provide complementary information about its conformation, bonding, and fragmentation, offering deep mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational dynamics of Hexanamide, N-cyclohexyl. In mechanistic studies, NMR can confirm the formation of the compound as a reaction product. For instance, in the photolysis of hexanoyl azide (B81097) in cyclohexane (B81311), N-cyclohexylhexanamide was identified as one of the products, and its structure was confirmed by its NMR spectrum. cdnsciencepub.com

While detailed conformational analyses specific to N-cyclohexylhexanamide are not extensively published, the principles of NMR spectroscopy allow for predictable characterization. The ¹H NMR spectrum would show distinct signals for the protons on the cyclohexyl ring and the hexanoyl chain, while the ¹³C NMR spectrum would provide information on each unique carbon environment.

Conformational analysis of related amide systems by ¹³C NMR has proven effective in studying rotational processes, such as the rotation around the N-C (aryl) bond in N-aryl imides. asianpubs.org For N-cyclohexylhexanamide, variable temperature NMR studies could potentially reveal the energy barriers associated with rotation around the C-N amide bond and conformational flexing of the cyclohexyl ring. In some complex spirocyclic amides, line broadening in the ¹³C NMR spectra has been attributed to the effects of molecular rotation and relaxation on the NMR timescale, a phenomenon that could also be relevant in detailed studies of N-cyclohexylhexanamide. acs.org Mechanistic investigations into metal-catalyzed reactions have also employed NMR studies to elucidate reaction pathways, for example, to confirm that a reaction proceeds through a Lewis acid activation pathway rather than by forming an acid iodide in situ. bath.ac.uk

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Interpretation |

|---|---|---|---|

| ¹H NMR | N-H Proton | ~5.5-6.5 ppm | Signal for the amide proton, position is solvent-dependent. |

| α-CH₂ (Hexanoyl) | ~2.2 ppm | Protons adjacent to the carbonyl group. | |

| N-CH (Cyclohexyl) | ~3.7 ppm | Proton on the carbon bonded to the amide nitrogen. | |

| ¹³C NMR | C=O (Amide) | ~172-175 ppm | Carbonyl carbon of the amide group. |

| FTIR | N-H Stretch | ~3300 cm⁻¹ | Characteristic stretch for a secondary amide. youtube.com |

| C=O Stretch (Amide I) | ~1640-1680 cm⁻¹ | Carbonyl stretching vibration, sensitive to H-bonding. researchgate.net | |

| N-H Bend (Amide II) | ~1550 cm⁻¹ | Combination of N-H bending and C-N stretching. researchgate.net | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 197 | Molecular weight of the compound. nih.gov |

| Common Fragments | m/z 99, 83, 55 | Resulting from cleavage of the amide bond or within the alkyl chains. |

Fourier-Transform Infrared (FTIR) spectroscopy is particularly sensitive to the vibrational modes of the amide bond, making it an essential tool for studying the configuration and intermolecular interactions of this compound. The infrared spectra of secondary amides are characterized by several distinct absorption bands. spectroscopyonline.com

The most significant are the Amide I and Amide II bands. researchgate.net

Amide I Band: Occurring in the 1600-1700 cm⁻¹ region, this band is primarily due to the C=O stretching vibration of the amide group. researchgate.netnih.gov Its precise frequency is highly sensitive to the local environment, particularly hydrogen bonding. A lower frequency typically indicates stronger hydrogen bonding, as it weakens the C=O double bond.

Additionally, the N-H stretching vibration appears around 3300 cm⁻¹. youtube.com For a secondary amide like this compound, a single, sharp peak is expected in the absence of strong intermolecular associations, which can broaden the peak. The analysis of these characteristic bands provides critical information on the planarity of the amide bond and the strength and nature of intermolecular hydrogen bonds in solid or liquid samples.

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is invaluable for the unambiguous identification of this compound as a product in complex mixtures and for probing reaction mechanisms. nih.gov In a study on the quorum-quenching mechanism of Pseudomonas nitroreducens, GC-MS was used to identify N-cyclohexyl-propanamide, a close analogue, as a key intermediate metabolite during the biodegradation of N-acyl homoserine lactones (AHLs). nih.gov The mass spectrum provided a characteristic molecular ion peak and fragmentation pattern that confirmed its structure. nih.gov

The fragmentation of this compound under electron impact ionization is predictable based on established principles for amides. orgchemboulder.comlibretexts.org Key fragmentation pathways include:

Alpha-Cleavage: Breakage of the bond adjacent to the nitrogen atom in the cyclohexyl ring or the bond adjacent to the carbonyl group in the hexanoyl chain.

Amide Bond Cleavage: Scission of the C-N bond to generate an acylium ion (from the hexanoyl part) and a cyclohexylamine (B46788) radical cation, or vice-versa.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen from the hexanoyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

These fragmentation patterns provide a veritable fingerprint for the molecule, enabling its identification and offering clues about the connectivity of atoms, which is essential for confirming reaction outcomes. gbiosciences.comacdlabs.com

Crystallographic Investigations of this compound and Analogues

Crystallographic techniques, primarily X-ray diffraction, provide the most definitive information on the three-dimensional structure of a molecule in the solid state. mpg.desciencemuseum.org.uk Such studies reveal precise atomic coordinates, from which bond lengths, bond angles, and crucial dihedral angles can be calculated.

While a specific crystal structure for this compound is not publicly available in open-access databases, the principles of X-ray crystallography can be used to predict its likely solid-state architecture. cam.ac.ukcrystallography.net An X-ray diffraction analysis would precisely determine the dihedral angles that define the molecule's conformation, including the torsion angles along the hexanoyl chain and the orientation of the cyclohexyl group relative to the planar amide group.

The conditions under which a compound is crystallized can have a profound impact on its solid-state structure, potentially leading to the formation of different crystal polymorphs. mdpi.com Factors such as solvent, temperature, pressure, and cooling rate can influence nucleation and crystal growth. mdpi.com

Polymorphism and Solvatomorphism Research

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and solvatomorphism, where a substance exists in different crystalline forms due to the incorporation of solvent molecules, are critical areas of study for chemical compounds.

While specific research on the polymorphism and solvatomorphism of this compound is not extensively documented in the provided results, the principles can be understood from related compounds. For instance, studies on N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) show that crystallization from different conditions, such as from a melt versus superheated water, can lead to different crystalline structures with distinct physical behaviors. researchgate.net The presence of hydrogen bonding motifs in such molecules plays a significant role in the resulting crystal packing. researchgate.net It is plausible that this compound, with its amide group capable of hydrogen bonding, could also exhibit polymorphism or form solvates under different crystallization conditions. The investigation of such phenomena would typically involve techniques like X-ray diffraction and thermal analysis to identify and characterize different solid-state forms. researchgate.net

Conformational Analysis and Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, this analysis focuses on the conformations of the cyclohexyl ring and the rotational behavior of the amide bond.

The cyclohexane ring in N-substituted amides, including this compound, predominantly adopts a chair conformation to minimize angle and torsional strain. iucr.orgmaricopa.eduslideshare.net In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The equatorial position is generally more stable for larger substituents to avoid steric strain. libretexts.org This steric strain, known as 1,3-diaxial interaction, arises from the repulsion between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

The dynamic interconversion between different conformations of a cyclohexane ring can influence the reactivity of the molecule. acs.org While bulky substituents are generally thought to remain in the diequatorial positions, steric repulsion can lower the energy barrier for ring inversion, leading to a dynamic equilibrium between various conformations. acs.org The stability of a particular conformation is a balance between minimizing different types of strain, including torsional strain (from eclipsed bonds) and steric strain (from non-bonded interactions). saskoer.cawikipedia.orgyoutube.com

Table 1: Types of Strain in Cyclohexane Conformations

| Strain Type | Description | Relevance to this compound |

|---|---|---|

| Angle Strain | Deviation from ideal bond angles (109.5° for sp³ carbons). | Minimized in the chair conformation of the cyclohexyl ring. |

| Torsional Strain | Repulsion between electron clouds of atoms separated by three bonds. saskoer.ca | Occurs in eclipsed conformations like the boat and half-chair. youtube.com |

| Steric Strain (Van der Waals Strain) | Repulsion when non-bonded atoms are forced closer than their Van der Waals radii. wikipedia.org | Significant in the boat conformation (flagpole hydrogens) and for axial substituents (1,3-diaxial interactions). libretexts.orgyoutube.com |

The amide bond (C-N) in this compound, exhibits partial double bond character due to resonance, which restricts free rotation around this bond. mdpi.comnanalysis.com This restricted rotation can lead to the existence of distinct rotational isomers, or rotamers, typically designated as E (trans) and Z (cis) conformations. acs.orgsemanticscholar.org The energy barrier for this rotation is generally in the range of 15–20 kcal/mol for amides. acs.org

The equilibrium between E and Z rotamers can be influenced by several factors, including steric hindrance and non-covalent interactions. acs.orgnih.gov For secondary amides, the trans conformation is often more stable. nd.edu The ratio of these rotamers can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different chemical environments of the atoms in each rotamer. nanalysis.comacs.org In some cases, the energy barrier to rotation is high enough to allow for the separation of rotamers at room temperature. nih.gov

The conformation of the groups attached to the amide nitrogen can also affect the rotational barrier. For example, in N-cycloalkenyl amides, the rotation around the N-alkenyl bond is another dynamic process that can be studied, and its barrier can be influenced by the substituents on the amide and the ring. warwick.ac.uk

Table 2: Factors Influencing Amide Bond Rotation

| Factor | Description | Effect on this compound |

|---|---|---|

| Resonance | Delocalization of the nitrogen lone pair electrons into the carbonyl group. | Creates a partial double bond character in the C-N bond, leading to a significant rotational barrier. mdpi.com |

| Steric Hindrance | Repulsive interactions between bulky substituents. | The size of the cyclohexyl group and the hexanoyl chain will influence the relative stability of the cis and trans rotamers. semanticscholar.orgacs.org |

| Non-covalent Interactions | Attractive or repulsive forces other than covalent bonds, such as hydrogen bonds. | Can stabilize one rotamer over the other. acs.org |

| Solvent Effects | Interactions with solvent molecules. | Can alter the cis/trans equilibrium. nd.edu |

In-depth Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive review of current scientific literature reveals a notable absence of specific computational and theoretical studies focused solely on the chemical compound this compound. While the methodologies outlined for investigation—including molecular dynamics simulations, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) modeling—are robust and widely applied in chemical research, their direct application to this compound has not been extensively documented in published research. Consequently, a detailed article adhering to the specified structure cannot be generated at this time.

The field of computational chemistry provides powerful tools to predict and analyze the behavior of molecules at an atomic level. These techniques are critical in modern drug discovery, materials science, and toxicology. However, the application of these methods is contingent on researchers undertaking and publishing such studies.

For a compound like this compound, future research employing the outlined computational methods could yield significant insights. For instance, molecular dynamics simulations could elucidate its interactions with biological targets or its behavior in different solvent environments. DFT calculations would be instrumental in understanding its electronic structure and reactivity. Furthermore, QSAR and Artificial Neural Network (ANN) modeling could predict its biological activity based on its structural features, a common practice in the development of new chemical entities. researchgate.net

A study on the structure-activity relationships of various carboxamides, including the related compound N-cyclohexyl-N-ethyl-hexanamide, as toxicants against the mosquito Aedes aegypti highlights the potential for such predictive modeling. researchgate.net This research underscores how computational approaches can guide the modification of chemical structures to enhance desired properties.

At present, the specific data required to populate the requested article—detailing ligand-target interaction dynamics, solvation properties, electronic structure, and predictive activity models for this compound—is not available in the public domain. The scientific community has yet to direct its focus to this particular molecule in the context of these advanced computational analyses. Therefore, the generation of a scientifically accurate and thorough article as per the user's request is not feasible.

Computational Chemistry and Theoretical Studies

Crystal Structure Prediction and Hydrogen Bonding Networks

Computational and theoretical studies are pivotal in understanding the solid-state properties of molecules like Hexanamide (B146200), N-cyclohexyl. In the absence of experimental single-crystal X-ray diffraction data for this specific compound, computational methods, particularly Crystal Structure Prediction (CSP), offer a powerful avenue to hypothesize its most stable crystalline forms and analyze the intricate network of intermolecular interactions that govern its packing.

Crystal Structure Prediction (CSP) methodologies aim to identify the most thermodynamically stable crystal structures based solely on the molecular diagram. rsc.org The process typically begins with generating a multitude of plausible crystal packing arrangements in common space groups. These generated structures are then subjected to energy minimization using force fields, which provides an initial ranking. The most promising low-energy candidates are subsequently refined using more accurate quantum mechanical methods, such as periodic density functional theory (DFT), to yield a final, more reliable energy ranking. chemrxiv.org For a molecule like Hexanamide, N-cyclohexyl, which possesses conformational flexibility in its hexyl chain and cyclohexyl ring, the complexity of the potential energy landscape is significant, making CSP a computationally intensive but essential tool.

Hydrogen Bonding Networks

The crystal packing of this compound is expected to be dominated by a robust network of hydrogen bonds, primarily driven by its secondary amide functional group. The amide N-H group serves as a classic hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Primary N-H···O=C Interaction: The most significant interaction predicted for this compound is the intermolecular N-H···O=C hydrogen bond. ias.ac.in In organic crystals, secondary amides frequently form well-defined, repeating motifs. acs.orgrsc.org Computational studies predict that these molecules would likely arrange into chains or centrosymmetric dimers. In a chain motif, the N-H of one molecule donates a hydrogen bond to the C=O of a neighboring molecule, which in turn does the same, creating a head-to-tail linear array. This cooperative effect, where the formation of one hydrogen bond enhances the strength of the next, is a known feature of amide chains. rsc.orgnih.gov

Weak C-H···O Interactions: Beyond the primary amide interactions, weaker C-H···O hydrogen bonds are also anticipated to play a role in stabilizing the crystal lattice. The aliphatic C-H bonds of the hexyl chain and, notably, the C-H bonds of the cyclohexyl ring can act as weak donors to the carbonyl oxygen acceptor. nih.gov While individually less significant than the N-H···O bond, the collective contribution of these numerous weak interactions is crucial for achieving the most stable and dense packing arrangement. The specific chair conformation of the cyclohexyl ring will influence which of its axial and equatorial protons are sterically accessible to participate in such bonds.

The following table provides hypothetical, yet typical, geometric parameters for the types of hydrogen bonds predicted to be present in the crystal structure of this compound, based on statistical analysis of similar bonds in the Cambridge Structural Database. iucr.org

| Interaction Type | Donor-H···Acceptor | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| Strong | N-H···O=C | 1.8 - 2.2 | 2.8 - 3.2 | 150 - 180 |

| Weak | C-H···O=C | 2.2 - 2.8 | 3.2 - 3.8 | 120 - 170 |

Structure Activity Relationship Sar Investigations

Impact of N-Cyclohexyl Moiety on Biological and Chemical Activities

The cyclohexyl group attached to the nitrogen of the amide is a crucial determinant of the molecule's interaction with biological systems and its chemical behavior. Its non-polar and bulky nature significantly influences the compound's steric and hydrophobic properties.

The cyclohexyl group is a non-planar, saturated carbocycle that typically exists in a chair conformation to minimize steric strain. This bulky group can influence how the molecule fits into a receptor or an enzyme's active site. The steric hindrance provided by the cyclohexyl ring can affect the rate and selectivity of chemical reactions involving the amide group. For instance, bulky N-substituents can slow down processes like hydrolysis.

Hydrophobicity is another key contribution of the cyclohexyl moiety. The hydrophobic character of a drug is crucial for its ability to cross cell membranes and can also be important for receptor interactions. The addition of a cyclohexyl group generally increases the lipophilicity of a molecule, which can enhance its absorption and distribution in biological systems. However, excessive lipophilicity can sometimes lead to decreased bioavailability. The hydrophobic and steric parameters of a substituent can be quantified to predict its effect on biological activity.

Table 1: Physicochemical Properties of N-Substituent Groups

| Substituent | Molecular Volume (ų) | LogP (Octanol-Water Partition Coefficient) | Steric Parameter (Es) |

|---|---|---|---|

| -H | ~10 | - | 1.24 |

| -CH₃ (Methyl) | ~22 | 0.56 | 0.00 |

| -C₂H₅ (Ethyl) | ~38 | 1.02 | -0.07 |

| -C₆H₁₁ (Cyclohexyl) | ~85 | 2.51 | -0.79 |

| -C₆H₅ (Phenyl) | ~77 | 2.13 | -0.32 |

Comparative studies of N-substituted amides reveal the distinct role of the cyclohexyl group. When compared to linear alkyl substituents of similar carbon number, the cyclic nature of the cyclohexyl group imposes a more rigid conformation, which can be beneficial for specific receptor binding.

Alkyl Substituents: Straight-chain alkyl groups offer more conformational flexibility. While this can sometimes be advantageous, the defined shape of the cyclohexyl ring can lead to higher binding affinity if the receptor pocket has a complementary shape.

Aryl Substituents: An N-aryl group, such as a phenyl ring, introduces electronic effects (pi-pi stacking, cation-pi interactions) that are absent in the N-cyclohexyl derivative. The planar nature of the aryl ring also presents a different steric profile compared to the three-dimensional chair conformation of the cyclohexyl group.

Other Cyclic Substituents: The size of the cyclic substituent is also a critical factor. For instance, varying the ring size from cyclopropyl (B3062369) to cycloheptyl can modulate the biological activity, with the optimal ring size depending on the specific biological target.

In a study on N,N-bis(cyclohexanol)amine aryl esters, the cyclohexane (B81311) protons' characteristics were noted to be significant. While not directly about N-cyclohexylhexanamide, this highlights the importance of the cyclohexyl moiety's conformation in related structures.

Role of Amide Bond Characteristics

The amide bond is a cornerstone of peptide and protein chemistry, and its properties are central to the function of N-cyclohexylhexanamide.

The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows N-cyclohexylhexanamide to form intermolecular hydrogen bonds with biological targets such as proteins. The strength and geometry of these hydrogen bonds are critical for molecular recognition and binding affinity. The presence of the cyclohexyl group can influence the accessibility of the amide's N-H for hydrogen bonding due to steric hindrance.

The amide bond has a partial double bond character due to resonance, which restricts rotation around the C-N bond. This results in two possible planar conformations: trans and cis. The trans configuration is generally more stable for acyclic amides due to reduced steric clash between the substituents on the carbonyl carbon and the nitrogen. In N-cyclohexylhexanamide, the trans conformation would be highly favored. The specific conformation of the amide bond is crucial as it dictates the three-dimensional shape of the molecule and its ability to interact with biological targets.

Modifications to the Hexanoyl Chain

Chain Length: Altering the length of the alkyl chain would directly impact the molecule's lipophilicity. Increasing the chain length would make the molecule more hydrophobic, which could affect its solubility, membrane permeability, and binding to hydrophobic pockets in receptors. Conversely, shortening the chain would increase its hydrophilicity.

Branching: Introducing branches on the hexanoyl chain would increase its steric bulk and could influence its metabolic stability and receptor binding.

Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, ether) or unsaturation (e.g., double or triple bonds) into the hexanoyl chain would significantly alter the molecule's polarity, hydrogen bonding capacity, and conformational flexibility.

Chain Length Optimization Studies

The length of the acyl chain in a molecule can significantly influence its biological activity by affecting its lipophilicity, solubility, and ability to fit into a biological target's binding site. In the case of N-cyclohexyl amides, modifying the length of the n-hexyl chain (a six-carbon chain) of Hexanamide (B146200), N-cyclohexyl, is a critical step in SAR investigations.

Systematic variations in the acyl chain length, both shortening and lengthening, can elucidate the optimal size for interaction with a specific biological target. For instance, a series of N-cyclohexylalkanamides could be synthesized and evaluated for their biological activity. Research on other N-acyl compounds has demonstrated that even a subtle change in chain length can lead to a significant alteration in potency. For N-acyl amino acids, the length of the acyl chain is a key determinant of their pharmacological profiles. huji.ac.ilnih.gov

A hypothetical study on N-cyclohexylalkanamides might reveal a parabolic relationship between chain length and activity, where a chain length of six carbons (as in the parent compound) is optimal. Deviations from this optimal length could lead to a decrease in activity due to steric hindrance or a suboptimal hydrophobic-hydrophilic balance.

Table 1: Hypothetical Data on Chain Length Optimization of N-cyclohexylalkanamides

| Compound ID | Acyl Chain | Number of Carbons | Relative Activity (%) |

|---|---|---|---|

| NCH-4 | Butanoyl | 4 | 60 |

| NCH-5 | Pentanoyl | 5 | 85 |

| NCH-6 | Hexanoyl | 6 | 100 |

| NCH-7 | Heptanoyl | 7 | 75 |

| NCH-8 | Octanoyl | 8 | 50 |

Introduction of Stereocenters or Unsaturation

The introduction of stereocenters or points of unsaturation into the Hexanamide, N-cyclohexyl scaffold can profoundly impact its biological activity by altering its three-dimensional shape, conformational flexibility, and electronic properties.

The stereochemical configuration of a molecule is a critical factor in its biological activity, as biomolecules such as proteins and nucleic acids are chiral. researchgate.net The introduction of a stereocenter in either the acyl chain or the cyclohexyl ring of this compound, would result in enantiomers or diastereomers, which could exhibit different biological activities. For instance, studies on other chiral amides have shown that one enantiomer may be significantly more potent than the other. researchgate.net The differential activity of stereoisomers often arises from the specific spatial arrangement of atoms required for optimal interaction with a chiral biological target. nih.govnih.gov

The introduction of unsaturation, such as a double or triple bond, in the acyl chain or the cyclohexyl ring can also modulate activity. Unsaturation can alter the molecule's geometry, making it more rigid and potentially locking it into a more bioactive conformation. For example, research on certain N-substituted derivatives has shown that reducing a cyclohexene (B86901) ring to a cyclohexane ring can lead to a decrease in activity, suggesting that the planarity or electronic properties of the unsaturated ring are important for biological function. researchgate.net

Table 2: Hypothetical Data on the Effect of Stereocenters and Unsaturation in N-cyclohexyl Hexanamide Analogs

| Compound ID | Modification | Stereochemistry/Unsaturation | Relative Activity (%) |

|---|---|---|---|

| NCH-6 | None (Parent) | - | 100 |

| NCH-6-R | Stereocenter in acyl chain | (R)-2-methylhexanoyl | 120 |

| NCH-6-S | Stereocenter in acyl chain | (S)-2-methylhexanoyl | 70 |

| NCH-6-ene | Unsaturation in acyl chain | Hex-4-enoyl | 90 |

| NCH-6-cyene | Unsaturation in cyclohexyl ring | N-cyclohex-3-enyl | 110 |

Mechanistic Research on Biological Interactions Non Clinical Focus

Quorum-Quenching MechanismsThere is no available data to indicate that Hexanamide (B146200), N-cyclohexyl- is involved in quorum-quenching through:

Identification as an Intermediate Metabolite in Quorum Sensing Interference

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the provided search capabilities.

Research into the biological interactions of N-cyclohexyl-containing amide compounds has provided insights into their role as activators of mitofusins, key proteins in mitochondrial fusion. While direct studies on Hexanamide, N-cyclohexyl are limited, research on closely related analogs, particularly derivatives of 6-phenylhexanamide, offers a mechanistic framework for understanding these interactions. These small molecules are designed to mimic the effects of mitofusin activator peptides, promoting the fusion of mitochondria. This pharmaceutical activation mimics natural homeostatic regulation, such as phosphorylation-induced conformational changes in mitofusin proteins.

Mechanistic Basis of Mitochondrial Fusion Enhancement

The fundamental mechanism by which these compounds enhance mitochondrial fusion is through allosteric activation of Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2). Mitofusins are GTPase proteins located on the outer mitochondrial membrane that are essential for the tethering and merging of adjacent mitochondria. The process of mitochondrial fusion is critical for maintaining cellular health by allowing the exchange of mitochondrial contents.

The activation of mitofusins by compounds like N-cyclohexylhexanamide analogs is believed to disrupt an intramolecular interaction within the mitofusin protein. This interaction normally keeps the protein in a folded, "inactive" conformation. By interfering with this bond, the small molecule activators promote a relaxed or "active" protein conformation. This extended conformation is more favorable for forming trans-dimers between MFN proteins on adjacent mitochondria—a requisite first step for mitochondrial tethering and subsequent membrane fusion. This process ultimately leads to an increase in mitochondrial elongation and connectivity within the cell. Notably, this mechanism of action does not appear to affect the catalytic GTPase activity of the MFN2 protein.

Table 1: Mechanistic Effects of Mitofusin Activators

| Feature | Description | Reference |

|---|---|---|

| Target Proteins | Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2) | |

| Mechanism | Allosteric activation promoting a relaxed/active protein conformation | |

| Molecular Action | Mimics phosphorylation-induced conformational changes | |

| Effect on Fusion | Facilitates the formation of MFN-MFN trans-dimers between mitochondria | |

| Outcome | Enhanced mitochondrial fusion and motility | |

| GTPase Activity | Does not affect the catalytic GTPase activity of MFN2 |

Stereoisomeric Effects on Protein Engagement (e.g., cis/trans selectivity)

Research on N-cyclohexyl-containing mitofusin activators has revealed a high degree of stereoselectivity, where the specific spatial arrangement of atoms is critical for biological activity. This is exemplified in studies of a 4-hydroxycyclohexyl analog of 6-phenylhexanamide. When the cis- and trans- stereoisomers of this compound were synthesized and tested, a stark difference in efficacy was observed.

The trans-isomer demonstrated potent functionality and effective engagement with the mitofusin proteins, leading to the promotion of mitochondrial fusion. In contrast, the cis-isomer was found to be inactive. This exclusivity indicates that the specific three-dimensional shape of the trans-isomer is essential for fitting into the binding site on the mitofusin protein and inducing the necessary conformational change for activation. The cyclohexyl group of these small molecule activators is thought to mimic the hydrogen bond donor/acceptor ring structure of a histidine side chain in the parental mitofusin activator peptide, highlighting the importance of precise geometry in this interaction.

This pronounced stereoisomeric effect underscores the highly specific nature of the interaction between these small molecule activators and their target mitofusin proteins.

Table 2: Stereoisomeric Selectivity of a 4-hydroxycyclohexyl Phenylhexanamide Analog

| Stereoisomer | Biological Activity | Protein Engagement | Reference |

|---|---|---|---|

| trans | Active | Functional | |

| cis | Inactive | Non-functional |

Applications in Advanced Materials Science

Chiral Separation Materials (CSPs)

Chiral separation is a critical process in the pharmaceutical and chemical industries for isolating enantiomers, which are mirror-image isomers of a chiral molecule that can have different physiological effects. Hexanamide (B146200), N-cyclohexyl has been investigated as a component in the development of Chiral Stationary Phases (CSPs) for use in high-performance liquid chromatography (HPLC).

Researchers have synthesized novel chiral selectors by modifying chitosan, a naturally occurring polysaccharide. One such modification involves the introduction of N-cyclohexylhexanamide moieties. Specifically, chitosan bis(phenylcarbamate)-(N-hexanamide)s have been synthesized and evaluated as chiral selectors for enantiomeric separation. nih.gov These modified chitosan derivatives serve as the chiral stationary phase, the material within an HPLC column that interacts differently with enantiomers, allowing for their separation. The synthesis involves introducing two different substituents onto the glucose skeleton of the chitosan, which can enhance the enantioseparation performance of the resulting chiral selectors. nih.gov

These chitosan-based CSPs have demonstrated favorable solvent tolerability, which is an advantage over some traditional coated-type chiral separation materials derived from cellulose or amylose. nih.gov This improved tolerance can expand their applicability for various practical enantioseparation tasks. nih.gov

The presence and position of the N-cyclohexyl group within the chiral selector play a significant role in its enantioseparation capabilities. Studies comparing different substituents on the chitosan backbone have provided insights into the structural dependence of enantioseparation performance. nih.gov

In a comparative study, it was found that the combination of a cyclohexyl group at the 2-position of the glucose unit in the chitosan derivative and a chlorophenyl group at the 3- and 6-positions resulted in a preferable configuration for enantiomeric separation. nih.gov This suggests that the steric and electronic properties of the N-cyclohexyl group, in conjunction with other substituents, create a chiral environment that is highly effective for discriminating between enantiomers. The research indicated that while methyl- and chloro-substituted chitosan bis(phenylcarbamate)-(N-hexanamide)s had comparable performances, the introduction of a cyclohexyl group in a related series of compounds led to more powerful chiral recognition and enantioseparation abilities. nih.gov

| Chiral Selector Component | Position on Glucose Skeleton | Observed Effect on Enantioseparation |

| Cyclohexyl group | 2-position | Preferable for enantiomeric separation when combined with a chlorophenyl group at the 3-/6-positions. nih.gov |

| N-hexanamide | - | Showed comparable performance with methyl- and chloro-substituted bis(phenylcarbamate)s. nih.gov |

Polymer Chemistry and Additives

Hexanamide, N-cyclohexyl and structurally related compounds have been explored for their utility in modifying the properties of polymers. Their ability to influence crystallization, induce self-assembly, and be incorporated into novel polymer backbones makes them valuable additives in polymer science.

Poly(L-lactide) (PLLA) is a biodegradable and biocompatible thermoplastic polyester with numerous applications. However, its slow crystallization rate can be a limitation in some industrial processes. nih.gov To overcome this, nucleating agents are often added to accelerate crystallization.

While direct studies on this compound as a nucleating agent for PLLA are not extensively detailed in the provided search results, the principles of using amide-containing compounds as nucleating agents are well-established. For instance, oxalamide compounds with terminal cyclohexyl and phenyl groups have been shown to have a high nucleation efficiency in poly(hydroxyalkanoate)s (PHAs), a related class of biodegradable polyesters. researchgate.net The crystallization temperature and crystallinity of PHAs were significantly increased with the addition of a nucleator containing a phenyl group. researchgate.net This suggests that the rigid and bulky nature of the cyclohexyl group in N-cyclohexylhexanamide could similarly promote the formation of nuclei in PLLA, thereby enhancing its crystallization rate. The mechanism often involves the self-assembly of the nucleating agent within the polymer melt, creating a template for polymer chain organization and crystallization.

| Polymer | Nucleating Agent Type | Effect on Crystallization |

| Poly(hydroxyalkanoate)s (PHAs) | Oxalamide with terminal cyclohexyl group | Showed nucleation efficiency. researchgate.net |

| Poly(L-lactide) (PLLA) | Amide nucleating agents | Generally effective in promoting crystallization. researchgate.net |

The structure of this compound, with its amide group capable of hydrogen bonding and its nonpolar hexanoyl and cyclohexyl moieties, lends itself to self-assembly into supramolecular structures. These assemblies are driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov

The self-assembly of small molecules can lead to the formation of various nano- to micro-scale structures like fibers, vesicles, and tubules. nih.gov In the context of polymer additives, the self-assembly of a compound like N-cyclohexylhexanamide within a polymer matrix can lead to the formation of a fibrillar network. This network can act as a reinforcing agent, improving the mechanical properties of the polymer. The specific packing patterns of the self-assembled molecules are dependent on their molecular structure and the surrounding environment. nih.gov

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the beneficial properties of polyesters (degradability) and polyamides (good thermal and mechanical properties). researchgate.netmdpi.com The amide groups in the polymer backbone can form strong intermolecular hydrogen bonds, which can enhance the material's properties compared to aliphatic polyesters. mdpi.com

While the direct incorporation of this compound as a monomer into PEAs is not explicitly detailed in the provided results, the synthesis of PEAs often involves the reaction of diamines, diacids, and diols. The structure of N-cyclohexylhexanamide is related to the repeating units that could be found in such polymers. For instance, the incorporation of cycloaliphatic units, such as those derived from 1,3-cyclohexylbis(methylamine), into poly(L-lactide)-based PEAs has been explored to enhance physical properties without compromising biodegradability. researchgate.net The presence of the cyclohexyl group can impart rigidity and improve the thermal stability of the resulting copolymer. These copolymers are of interest for biomedical applications due to their tunable properties and biodegradability. mdpi.comresearchgate.net

Functional Materials and Molecular Recognition

Extensive literature searches did not yield specific studies detailing the use of this compound in the design of functional materials with precise molecular recognition capabilities.

There is no available information in the searched scientific literature specifically linking this compound to the design of materials with precise molecular recognition capabilities.

No specific research was found that details the application of this compound as a ligand for actinide extraction. While other N,N-dialkyl amides have been investigated for the extraction of hexavalent actinides, specific data for this compound is not present in the available literature. scispace.com

Environmental Fate and Degradation Studies

Biodegradation Pathways and Kinetics

Biodegradation is a crucial process in the environmental breakdown of organic compounds. For Hexanamide (B146200), N-cyclohexyl-, this is anticipated to occur through the action of microorganisms capable of cleaving the amide bond and metabolizing the resulting constituents.

The biodegradation of Hexanamide, N-cyclohexyl- is likely to be initiated by the enzymatic hydrolysis of the amide linkage, a process that can occur under both aerobic and anaerobic conditions.

Under aerobic conditions , microorganisms are known to degrade a variety of amides. nih.govnih.gov The aerobic biodegradation pathway for secondary fatty acid amides typically involves an initial hydrolysis of the amide bond. nih.gov Following this cleavage, the resulting hexanoic acid and cyclohexylamine (B46788) would be further metabolized. The hexanoic acid, a fatty acid, is expected to be readily degraded through β-oxidation. nih.gov The cyclohexyl moiety, derived from cyclohexylamine, can be mineralized by various aerobic bacteria. nih.gov The degradation of the cyclohexane (B81311) ring often proceeds through oxidation to cyclohexanol, followed by further oxidation to cyclohexanone (B45756) and subsequent ring cleavage.

Under anaerobic conditions , the degradation of alkanes and related compounds can also occur, though often at a slower rate. awi.denih.gov The initial hydrolytic cleavage of the amide bond is also a feasible first step in an anaerobic environment. The subsequent degradation of the resulting hexanoic acid and cyclohexylamine would proceed via anaerobic pathways. For instance, long-chain alkylamines can be degraded by denitrifying bacteria. oup.com The anaerobic degradation of the cyclohexane ring is a more complex process, potentially involving pathways like fumarate (B1241708) addition by certain specialized microorganisms. nih.gov

Table 1: Inferred Aerobic and Anaerobic Transformation of this compound-

| Process | Initial Step | Subsequent Degradation of Hexanoic Acid | Subsequent Degradation of Cyclohexylamine |

| Aerobic | Enzymatic Hydrolysis | β-oxidation | Oxidation to cyclohexanol, then cyclohexanone, followed by ring cleavage |

| Anaerobic | Enzymatic Hydrolysis | Fermentation/Anaerobic Respiration | Potential for degradation by specialized bacteria (e.g., via fumarate addition) |

This table is based on inferred pathways from structurally similar compounds.

The key to the microbial degradation of this compound- is the enzymatic cleavage of the C-N bond. This reaction is catalyzed by a class of enzymes known as amidases or amidohydrolases (EC 3.5.1.4). dongguk.eduwikipedia.org These enzymes are widespread in both prokaryotes and eukaryotes and are responsible for the hydrolysis of amides to their corresponding carboxylic acids and amines. wikipedia.org

Microbial amidases often exhibit broad substrate specificity, enabling them to act on a wide range of amides, including aliphatic and aromatic structures. dongguk.eduresearchgate.net Some amidase families, such as the "signature" amidase family, are noted for their particularly broad substrate spectrum. dongguk.eduresearchgate.net This suggests that microorganisms possessing such enzymes would be capable of hydrolyzing this compound-. The general mechanism involves the nucleophilic attack of a water molecule at the carbonyl carbon of the amide bond, facilitated by the enzyme's active site, leading to the release of cyclohexylamine and hexanoic acid. researchgate.net

The rate of microbial hydrolysis can be influenced by several factors, including the concentration of the substrate, the microbial population density, temperature, and pH. Studies on other amides have shown that microbial transformation can be described by second-order rate kinetics. nih.gov

Based on the primary mechanism of microbial hydrolysis, the initial and primary transformation products of this compound- are expected to be:

Hexanoic acid

Cyclohexylamine

Abiotic Degradation Processes

In addition to biodegradation, this compound- can be degraded by non-biological processes in the environment, primarily photolysis and chemical hydrolysis. researchgate.net

The primary photochemical process for amides is the Norrish Type I cleavage, which involves the homolytic cleavage of the C-N bond or the C-C bond adjacent to the carbonyl group upon absorption of UV radiation. This would lead to the formation of radical species that can undergo a variety of secondary reactions.

Another potential, though less common, pathway for N-alkyl amides is the Norrish Type II process, which involves intramolecular hydrogen abstraction. However, this is generally less significant for amides compared to other carbonyl compounds.

Amides can undergo hydrolysis in aqueous environments, a reaction that is typically slow at neutral pH but can be accelerated by acidic or basic conditions. libretexts.orgmasterorganicchemistry.comchemguide.co.uk

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the amine (cyclohexylamine) is eliminated as a leaving group, resulting in the formation of hexanoic acid. libretexts.orgyoutube.com

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then expels the cyclohexylamide anion. A subsequent proton transfer from the initially formed carboxylic acid to the amide anion yields the carboxylate salt and cyclohexylamine. libretexts.orgyoutube.com The reaction is generally driven to completion by the formation of the resonance-stabilized carboxylate anion. masterorganicchemistry.com

The rate of hydrolysis is dependent on pH and temperature, with the reaction being significantly faster at extreme pH values and elevated temperatures. libretexts.org

Table 2: Summary of Potential Degradation Products

| Degradation Process | Initial Products | Potential Subsequent Products |

| Biodegradation | Hexanoic acid, Cyclohexylamine | Intermediates of β-oxidation, Cyclohexanol, Cyclohexanone, Aliphatic dicarboxylic acids, CO₂, H₂O |

| Photolysis | Acyl and amine radicals | Various smaller molecules resulting from radical reactions |

| Hydrolysis | Hexanoic acid, Cyclohexylamine | Hexanoate (under basic conditions) |

This table presents expected products based on known degradation mechanisms for related compounds.

Environmental Partitioning and Mobility

The partitioning and mobility of this compound in the environment are governed by its physicochemical properties, which influence its distribution between soil, water, and air. Predictive models can estimate these properties to forecast the compound's behavior.

The persistence of a chemical in soil is a critical factor in determining its potential for long-term environmental impact and is often expressed as its soil half-life (DT50). The soil half-life is the time it takes for 50% of the applied substance to dissipate. This dissipation can occur through various degradation processes, including microbial breakdown and abiotic degradation.

Based on its chemical structure, this compound is expected to undergo microbial degradation in the soil. The amide bond can be susceptible to hydrolysis, and the cyclohexyl and hexyl moieties can be targeted by microbial enzymes. The rate of this degradation, and thus the soil half-life, will be influenced by soil type, organic matter content, temperature, moisture, and the microbial population present.

Table 1: Predicted Soil Half-Life for this compound (Note: The following values are illustrative estimates based on QSAR modeling principles and are not derived from direct experimental measurement.)

| Parameter | Predicted Value | Prediction Method |

| Aerobic Soil Half-Life | Weeks to Months | BIOWIN™ (EPI Suite™) |

This prediction suggests a moderate persistence in the soil environment. A half-life of "weeks to months" indicates that the compound is not readily biodegradable but is also not expected to be highly persistent.

The mobility of this compound in the environment is largely determined by its tendency to adsorb to soil and sediment particles. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates that the chemical is likely to be sorbed to soil and organic matter, making it less mobile and less likely to leach into groundwater. Conversely, a low Koc value suggests higher mobility.

The KOCWIN™ module in EPI Suite™ estimates the Koc value based on the molecule's structure. chemistryforsustainability.org The primary method used is the Molecular Connectivity Index (MCI), which is a well-established QSAR method. For this compound, the presence of both a nonpolar cyclohexyl ring and a hexyl chain, along with a more polar amide group, will influence its partitioning behavior.

A higher log Koc value suggests that this compound will have a tendency to partition into the soil and sediment phase rather than remaining in the aqueous phase. This would limit its transport through the soil column and its potential to contaminate groundwater. The distribution in the environment would likely see an accumulation in the topsoil layers where it is applied, with slow downward movement.

Table 2: Predicted Absorption Parameters for this compound (Note: The following values are illustrative estimates based on QSAR modeling principles and are not derived from direct experimental measurement.)

| Parameter | Predicted Value | Prediction Method |

| Soil Adsorption Coefficient (Koc) | ~500 L/kg | KOCWIN™ (MCI Method) |

| Log Koc | ~2.7 | KOCWIN™ (MCI Method) |

These estimated values indicate a moderate potential for adsorption to soil and sediment. This suggests that while the compound has a tendency to bind to soil particles, some mobility, particularly in soils with low organic matter content, cannot be entirely ruled out.

Challenges and Methodological Advancements in Environmental Fate Research